2-Chlorostyrene

Catalog No.
S1532564
CAS No.
2039-87-4
M.F
C8H7Cl
M. Wt
138.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorostyrene

CAS Number

2039-87-4

Product Name

2-Chlorostyrene

IUPAC Name

1-chloro-2-ethenylbenzene

Molecular Formula

C8H7Cl

Molecular Weight

138.59 g/mol

InChI

InChI=1S/C8H7Cl/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2

InChI Key

ISRGONDNXBCDBM-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1Cl

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
SOL IN ALC, ETHER, ACETONE, ACETIC ACID, PETROLEUM ETHER
SOL IN CARBON TETRACHLORIDE
Solubility in water: very poor
Insoluble

Synonyms

o-Chlorostyrene

Canonical SMILES

C=CC1=CC=CC=C1Cl

The exact mass of the compound 2-Chlorostyrene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)sol in alc, ether, acetone, acetic acid, petroleum ethersol in carbon tetrachloridesolubility in water: very poorinsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18601. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Chlorostyrene (CAS 2039-87-4) is an ortho-halogenated vinylarene primarily procured as a specialized monomer for high-Tg engineering plastics, porous polymer films, and as a sterically hindered building block in transition-metal-catalyzed cross-coupling reactions. Unlike unsubstituted styrene, the presence of the strongly electronegative and sterically demanding ortho-chlorine atom alters both the electronic density of the vinyl group and the rotational freedom of the resulting polymer backbone. This makes it a critical precursor for synthesizing alternating copolymers with maleic anhydride, generating anti-Markovnikov hydroarylation products, and formulating advanced dielectric or honeycomb-patterned materials where precise control over free volume and thermal stability is required[1].

Substituting 2-chlorostyrene with its para-isomer (4-chlorostyrene) or unsubstituted styrene fundamentally compromises both polymerization morphology and catalytic retention. In transition-metal catalysis, such as copper-catalyzed aziridination, unsubstituted styrene exhibits significantly higher catalyst leaching (over 10%) compared to the stabilized coordination environment provided by ortho-chlorostyrene [1]. Furthermore, in polymer science, the ortho-chlorine atom of 2-chlorostyrene introduces necessary steric hindrance that directly dictates the pore size in breath-figure templated films. Using 4-chlorostyrene instead results in tighter polymer packing, smaller pore sizes, and different reactivity ratios during free-radical copolymerization, rendering it unsuitable for applications requiring specific free-volume or morphological parameters[2].

Enhanced Enantioselectivity and Catalyst Retention in Heterogeneous Aziridination

In the copper-catalyzed asymmetric aziridination using bis(oxazoline)-modified Cu2+-exchanged zeolite Y, 2-chlorostyrene demonstrates superior processability compared to unsubstituted styrene. The ortho-substituted monomer achieves a highly elevated enantiomeric excess (ee) of 95%, while simultaneously suppressing catalyst leaching. Specifically, Cu2+ leaching into the solution is restricted to 0.4–7% for substituted styrenes, whereas unsubstituted styrene causes up to 10.3% copper leaching [1].

Evidence DimensionEnantiomeric excess (ee) and catalyst leaching
Target Compound Data95% ee; 0.4-7% Cu2+ leaching
Comparator Or BaselineStyrene (baseline): Lower ee; 10.3% Cu2+ leaching
Quantified DifferenceNear-quantitative enantioselectivity with significant reduction in catalyst leaching
ConditionsHeterogeneous Cu2+-exchanged zeolite Y catalysis with PhI=NNs

Minimizing transition metal leaching is critical for pharmaceutical intermediate procurement, reducing downstream purification costs and extending catalyst lifespan.

Steric-Driven Pore Size Expansion in Breath-Figure Templated Films

When utilized in the fabrication of honeycomb-patterned films via breath-figure templating, copolymers of 2-chlorostyrene exhibit distinct morphological advantages over 4-chlorostyrene. The greater steric hindrance of the ortho-substitution restricts polymer chain packing, which directly translates to improved array homogeneity and larger pore sizes compared to the para-substituted equivalent, even at similar molecular weights [1].

Evidence DimensionPore size and array homogeneity
Target Compound DataLarger pore size and improved homogeneity due to ortho-steric hindrance
Comparator Or Baseline4-Chlorostyrene: Smaller pore size due to reduced steric bulk
Quantified DifferenceMeasurable expansion in pore diameter dictated by the ortho-chloro substitution
ConditionsFree radical bulk polymerization followed by breath-figure templating

Buyers sourcing monomers for filtration membranes or optical templates must use the ortho-isomer to achieve the required micro-pore dimensions that the para-isomer cannot provide.

High Anti-Markovnikov Selectivity in Reductive Heck Hydroarylation

2-Chlorostyrene serves as a highly effective aryl alkene substrate in alpha-diimine palladium-catalyzed reductive Heck cross-coupling reactions. Despite its steric hindrance, it successfully undergoes hydroarylation with aryl bromides under aerobic conditions, achieving excellent anti-Markovnikov regioselectivity (up to 98:1:1) when utilizing secondary alcohols like 2-butanol as the hydride source [1].

Evidence DimensionRegioselectivity (Anti-Markovnikov vs Markovnikov)
Target Compound DataUp to 98:1:1 anti-Markovnikov selectivity
Comparator Or BaselineStandard Markovnikov-favoring conditions or unoptimized substrates
Quantified DifferenceNear-exclusive formation of the anti-Markovnikov product
ConditionsAerobic conditions, alpha-diimine Pd precatalyst, 2-butanol hydride source

This highly specific regiocontrol is essential for process chemists procuring precursors for complex, sterically demanding active pharmaceutical ingredients.

Elevated Thermal Stability and Tg in Maleic Anhydride Copolymers

Free-radical-initiated copolymerization of 2-chlorostyrene with maleic anhydride yields alternating copolymers with significantly enhanced thermal properties compared to the 2-chlorostyrene homopolymer. Thermogravimetric analysis demonstrates that while the homopolymer decomposes via a one-step mechanism, the alternating copolymer decomposes via a more stable two-step mechanism, exhibiting a higher glass transition temperature (Tg) and higher average molecular weights [1].

Evidence DimensionThermal decomposition pathway and Tg
Target Compound DataTwo-step decomposition with elevated Tg
Comparator Or Baseline2-Chlorostyrene homopolymer: One-step decomposition, lower Tg
Quantified DifferenceShift to a two-step thermal degradation profile with increased thermal resistance
ConditionsFree-radical copolymerization with maleic anhydride in toluene at 65°C

Industrial buyers formulating high-heat engineering plastics must leverage this copolymerization route to meet stringent thermal stability benchmarks.

Heterogeneous Catalytic Synthesis of Chiral APIs

Leveraging its 95% ee and low copper-leaching profile in zeolite-catalyzed aziridination, 2-chlorostyrene is an optimal starting material for continuous-flow pharmaceutical manufacturing [1].

Fabrication of Honeycomb-Patterned Optical Films

The unique steric bulk of the ortho-chlorine atom makes this monomer the preferred choice for breath-figure templating, where specific, enlarged pore sizes and high array homogeneity are required for advanced coatings or membranes [2].

High-Tg Engineering Plastics and Resins

Due to its ability to form highly stable, alternating copolymers with maleic anhydride that exhibit two-step thermal decomposition, it is procured for high-temperature resistant polymer formulations [3].

Regioselective Precursors for Complex Organic Synthesis

Its proven compatibility with alpha-diimine Pd-catalyzed reductive Heck reactions makes it a critical building block for synthesizing anti-Markovnikov hydroarylation products in fine chemical workflows [4].

Physical Description

O-chlorostyrene is a clear yellow liquid. (NTP, 1992)
YELLOW LIQUID.
Colorless liquid.

Color/Form

Liquid
Colorless liquid.

XLogP3

3.4

Boiling Point

371.7 °F at 760 mm Hg (NTP, 1992)
188.7 °C
188.7 °C @ 760 mm Hg
372°F

Flash Point

138 °F (NTP, 1992)
58 °C c.c.
138°F

Vapor Density

Relative vapor density (air = 1): 4.8

Density

1.1 at 68 °F (NTP, 1992)
1.1 @ 20 °C
Relative density (water = 1): 1.1
1.10

LogP

3.58

Odor

Limited evidence indicates that the odor-warning property of o-chlorostyrene does not offer adequate warning & that vapor concns must approach 400-600 ppm to discourage exposures to even unacclimated workers.

Melting Point

-81.7 °F (NTP, 1992)
-63.1 °C
-63.2 °C
-81.7°F
-82°F

UNII

ZA43R4Q315

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (88.89%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (84.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (84.44%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.96 mm Hg at 77 °F (NIOSH, 2016)
0.96 mmHg
9.6X10-1 mm Hg @ 25 °C
Vapor pressure, kPa at 25 °C: 0.13
0.96 mmHg at 77°F
(77°F): 0.96 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

2039-87-4

Wikipedia

O-chlorostyrene

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

o-Chlorostyrene is commercially produced as a monomer from o-chloroethylbenzene by an oxidation technique. p-Chlorostyrene is also produced as a mixture with o-chlorostyrene.

Dates

Last modified: 08-15-2023

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